molecular formula C14H27N3O2 B6224342 tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate CAS No. 2763776-16-3

tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B6224342
CAS No.: 2763776-16-3
M. Wt: 269.4
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Description

Tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of 2-cyclopropylpiperazine with ethanolamine in the presence of a carbamoylating agent such as diethyl carbonate or urea . The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure consistent quality. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbamate derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carbamate derivatives .

  • Reduction: : Formation of amines .

  • Substitution: : Formation of substituted carbamates .

Scientific Research Applications

Tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells.

Comparison with Similar Compounds

Tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • N-ethyl-N-cyclopropylpiperazine

  • N-methyl-N-cyclopropylpiperazine

  • N-phenyl-N-cyclopropylpiperazine

These compounds share the cyclopropylpiperazine core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

2763776-16-3

Molecular Formula

C14H27N3O2

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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